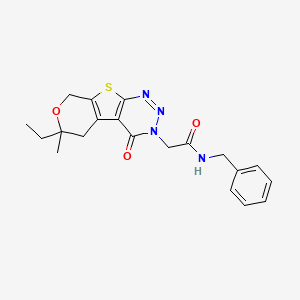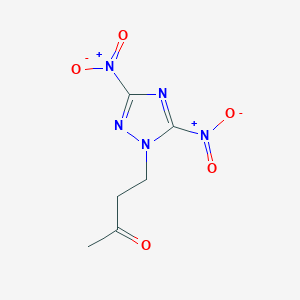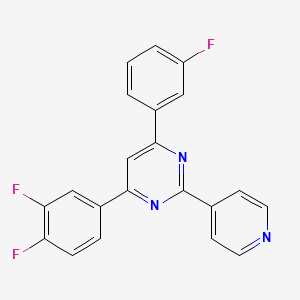![molecular formula C15H15ClN2O B11074294 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074294.png)
2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with a cyclohexene ring substituted with a chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds also contain a heterocyclic ring and have similar biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Triazole Derivatives: These compounds are known for their antimicrobial and antifungal activities.
Uniqueness
2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with an oxadiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H15ClN2O/c1-10-2-7-13(15-18-17-9-19-15)14(8-10)11-3-5-12(16)6-4-11/h2-6,9,13-14H,7-8H2,1H3 |
InChI Key |
UNHFMRKGMRAZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C2=CC=C(C=C2)Cl)C3=NN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


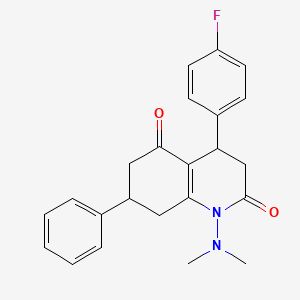
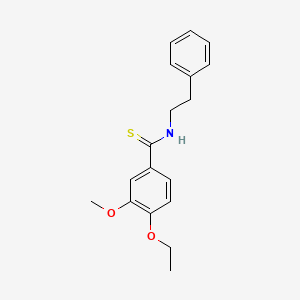
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074226.png)
![1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11074233.png)
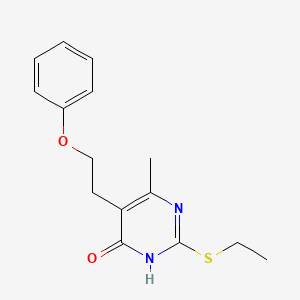
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)
![9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B11074253.png)
![(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11074262.png)
![1-{2-Nitro-4-[(4-nitrophenyl)carbonyl]phenyl}pyridinium](/img/structure/B11074268.png)
![3-phenyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11074270.png)
